![molecular formula C12H16N2O2 B5675506 N'-isobutyryl-2-methylbenzohydrazide](/img/structure/B5675506.png)
N'-isobutyryl-2-methylbenzohydrazide
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Overview
Description
N'-isobutyryl-2-methylbenzohydrazide is a compound of interest due to its structural and chemical properties, which can be inferred from related benzohydrazide compounds. These substances are known for their diverse applications in the field of organic chemistry, including their roles in synthesis, spectral characterization, and potential biological activities.
Synthesis Analysis
Although specific details on the synthesis of N'-isobutyryl-2-methylbenzohydrazide were not found, similar compounds such as N'-[bis(methylsulfanyl) methylene]-2-hydroxybenzohydrazide have been synthesized and characterized through methods like elemental analysis, IR, NMR, and X-ray diffraction, indicating a possible pathway for synthesizing related compounds (Bharty et al., 2015).
Molecular Structure Analysis
The molecular structure of related benzohydrazide derivatives has been extensively studied through single-crystal X-ray diffraction, revealing details about their crystallization, molecular geometry, and stabilization mechanisms through inter and intramolecular interactions (Feng et al., 2008).
Chemical Reactions and Properties
Benzohydrazide compounds participate in various chemical reactions, forming complex structures with significant biological and chemical properties. Their reactivity and stability are subjects of interest, influenced by their molecular structure and external interactions (Karrouchi et al., 2021).
Physical Properties Analysis
The physical properties, including thermal stability and non-linear optical (NLO) behavior of benzohydrazide derivatives, have been analyzed, showing that these compounds are thermally stable and exhibit better NLO behavior than the urea crystal, suggesting insights into the physical characteristics of N'-isobutyryl-2-methylbenzohydrazide (Bharty et al., 2015).
Chemical Properties Analysis
The chemical properties of benzohydrazides, including charge distribution, bond analysis, and frontier molecular orbital analysis, have been explored using density functional theory (DFT) with B3LYP functional. These studies provide insights into the electronic structure and potential chemical reactivity of compounds like N'-isobutyryl-2-methylbenzohydrazide (Bharty et al., 2015).
properties
IUPAC Name |
2-methyl-N'-(2-methylpropanoyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)11(15)13-14-12(16)10-7-5-4-6-9(10)3/h4-8H,1-3H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEGXVQTMVJSHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N'-(2-methylpropanoyl)benzohydrazide |
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